molecular formula C16H14N2O2S B2405612 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde CAS No. 615280-10-9

3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde

Cat. No.: B2405612
CAS No.: 615280-10-9
M. Wt: 298.36
InChI Key: SYPXMILWPQNCMS-UHFFFAOYSA-N
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Description

3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde is a complex organic compound that features a benzimidazole ring fused with a benzaldehyde moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both benzimidazole and benzaldehyde functionalities in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde typically involves the condensation of 1,2-benzenediamine with 4-methoxybenzaldehyde in the presence of a suitable thiolating agent. One common method includes the following steps:

    Condensation Reaction: 1,2-benzenediamine is reacted with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid to form the intermediate benzimidazole derivative.

    Thiolating Step: The intermediate is then treated with a thiolating agent such as thiourea or sodium hydrosulfide to introduce the thioether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde is primarily attributed to the benzimidazole ring, which can interact with various biological targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde is unique due to the combination of the benzimidazole ring and the methoxybenzaldehyde moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-15-7-6-11(9-19)8-12(15)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPXMILWPQNCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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